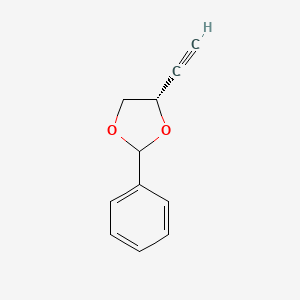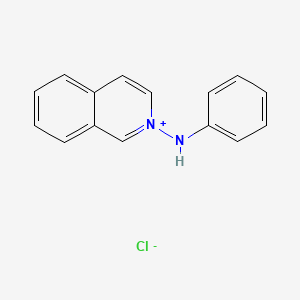
1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- is a heterocyclic organic compound that features a dioxolane ring with an ethynyl and phenyl substituent. This compound is part of the broader class of dioxolanes, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves:
Reactants: Aldehyde or ketone, ethylene glycol
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Conditions: Refluxing in toluene with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods
Industrial production methods for dioxolanes often involve similar acetalization processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur with reagents like RMgX or RLi.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution
Reduction: LiAlH₄ in dry ether
Substitution: RMgX in anhydrous conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- has several scientific research applications:
Chemistry: Used as a monomer in radical ring-opening polymerization to create degradable polymers.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action for 1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- involves its ability to undergo ring-opening polymerization. This process is initiated by radicals, leading to the formation of polymer chains. The ethynyl group provides sites for further functionalization, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the ethynyl and phenyl substituents.
2-Phenyl-1,3-dioxolane-4-methanol: Contains a hydroxymethyl group instead of an ethynyl group.
4-Methyl-2-phenyl-1,3-dioxolane: Features a methyl group instead of an ethynyl group.
Uniqueness
1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- is unique due to its ethynyl substituent, which provides additional reactivity and functionalization options compared to other dioxolanes .
Properties
CAS No. |
532384-78-4 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(4S)-4-ethynyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H10O2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h1,3-7,10-11H,8H2/t10-,11?/m0/s1 |
InChI Key |
KICXGGIOPOWKSU-VUWPPUDQSA-N |
Isomeric SMILES |
C#C[C@H]1COC(O1)C2=CC=CC=C2 |
Canonical SMILES |
C#CC1COC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)


![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)

![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)



![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)

![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
